2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide
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Overview
Description
2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide is a chemical compound with the molecular formula C13H7F6N5O. It is known for its unique structure, which includes two trifluoromethyl groups attached to an imidazo[1,2-a][1,8]naphthyridine core, and a carbohydrazide functional group.
Preparation Methods
The synthesis of 2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a][1,8]naphthyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a][1,8]naphthyridine structure.
Introduction of trifluoromethyl groups: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.
Attachment of the carbohydrazide group: The final step involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative to form the carbohydrazide group.
Chemical Reactions Analysis
2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide can be compared with other similar compounds, such as:
2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid: This compound has a carboxylic acid group instead of a carbohydrazide group, which may affect its reactivity and biological activity.
2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-yl-1,3,4-oxadiazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6N5O/c14-12(15,16)6-3-8(13(17,18)19)22-10-5(6)1-2-9-21-7(4-24(9)10)11(25)23-20/h1-4H,20H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITZKGDNMRCOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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